molecular formula C9H11BrN2 B15249354 2-(Azetidin-3-yl)-5-bromo-3-methylpyridine

2-(Azetidin-3-yl)-5-bromo-3-methylpyridine

Cat. No.: B15249354
M. Wt: 227.10 g/mol
InChI Key: MZUHCRBKMSEISB-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-5-bromo-3-methylpyridine is a heterocyclic compound that features both an azetidine ring and a pyridine ring The presence of these rings makes it a valuable compound in various fields of scientific research, including medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-5-bromo-3-methylpyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene component . This reaction is known for its high regio- and stereoselectivity, making it an efficient way to construct the azetidine ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes the formation of the azetidine ring through nucleophilic substitution reactions with nitrogen nucleophiles, followed by the attachment of the bromine and methyl groups to the pyridine ring .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-5-bromo-3-methylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the azetidine ring or the pyridine ring.

    Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-(Azetidin-3-yl)-5-bromo-3-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-5-bromo-3-methylpyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The bromine and methyl groups on the pyridine ring can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the azetidine and pyridine rings, along with the bromine and methyl substituents. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C9H11BrN2

Molecular Weight

227.10 g/mol

IUPAC Name

2-(azetidin-3-yl)-5-bromo-3-methylpyridine

InChI

InChI=1S/C9H11BrN2/c1-6-2-8(10)5-12-9(6)7-3-11-4-7/h2,5,7,11H,3-4H2,1H3

InChI Key

MZUHCRBKMSEISB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C2CNC2)Br

Origin of Product

United States

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